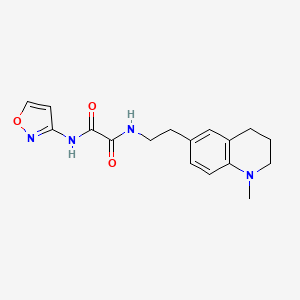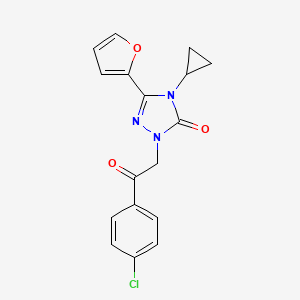
1-(2-(4-chlorophenyl)-2-oxoethyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazolone ring, which is a type of heterocyclic compound. The chlorophenyl and furanyl groups would be attached to this ring. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chlorophenyl, furanyl, and 1,2,4-triazolone groups. The chlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the furanyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the positions of the chlorophenyl, furanyl, and cyclopropyl groups on the 1,2,4-triazolone ring could influence properties like solubility, melting point, and stability .Applications De Recherche Scientifique
Crystallographic Studies
The compound has been utilized in the study of crystal structures, particularly in the context of conazole fungicides. Research led by Gihaeng Kang et al. (2015) detailed the crystal structure of a related conazole fungicide, highlighting the intermolecular interactions that contribute to its solid-state organization. These findings help understand the compound's behavior and interactions at the molecular level, aiding in the development of new materials with desired properties (Gihaeng Kang, Jineun Kim, Eunjin Kwon, Tae Ho Kim, 2015).
Synthesis and Structural Characterization
Research by O. Şahin et al. (2014) on related triazole compounds involved X-ray diffraction techniques to determine their structure and characterized them using various spectroscopic methods. This work is crucial for the synthesis of new materials and understanding the molecular architecture and interactions of such compounds, potentially leading to applications in materials science and drug design (O. Şahin, C. Kantar, S. Şaşmaz, Nurhan Gümrükçüoğlu, O. Büyükgüngör, 2014).
Antifungal Applications
A novel compound in the 1,2,4-triazole class showed potential as an antifungal agent, according to T. Volkova et al. (2020). The study explored its physicochemical properties, revealing its solubility characteristics and suggesting its suitability for biological applications. Such research is vital for developing new antifungal agents with improved efficacy and solubility profiles (T. Volkova, I. Levshin, G. Perlovich, 2020).
Molecular Interactions and Bonding
The study of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives by Muhammad Naeem Ahmed et al. (2020) provided insights into the nucleophilic/electrophilic nature of certain functional groups in triazole derivatives. This research is significant for understanding molecular interactions, which is essential for designing molecules with specific properties for applications in catalysis, drug design, and materials science (Muhammad Naeem Ahmed, K. A. Yasin, Shahid Aziz, Saba Khan, M. Tahir, Diego M. Gil, A. Frontera, 2020).
Coordination Chemistry
Research on the synthesis and dielectric properties of a copper(II) coordination compound involving a related organic pesticide ligand was conducted by Jin Yang (2006). This work is crucial for the development of materials with specific dielectric properties, which can have applications in electronics and material science (Jin Yang, 2006).
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]-4-cyclopropyl-5-(furan-2-yl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-12-5-3-11(4-6-12)14(22)10-20-17(23)21(13-7-8-13)16(19-20)15-2-1-9-24-15/h1-6,9,13H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAGADUBHPPBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrimidin-2-amine](/img/structure/B2942690.png)
![5-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2942691.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2942693.png)
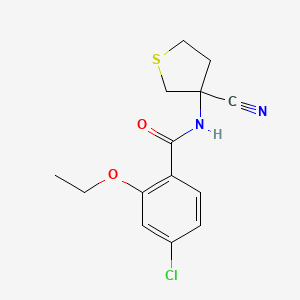
![Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]-trifluoroboranuide](/img/structure/B2942698.png)
![1-[2-(2,3-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2942699.png)

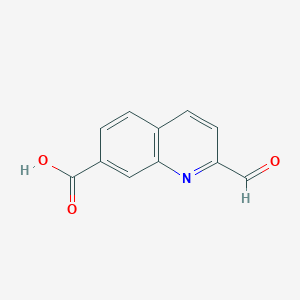
![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2942706.png)
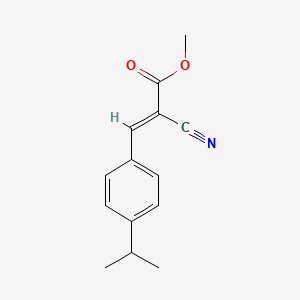
![[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2942709.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2942710.png)
